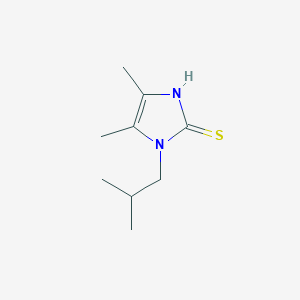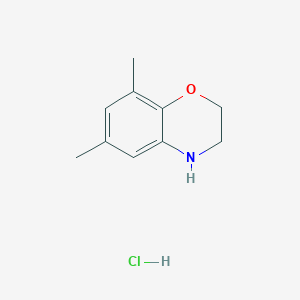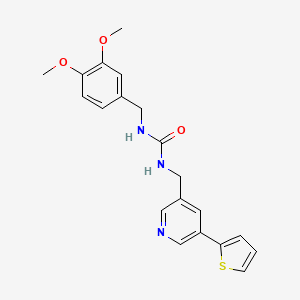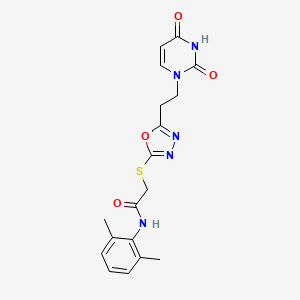
4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol” is a derivative of imidazole, which is a five-membered heterocyclic compound containing two nitrogen atoms . Imidazole derivatives are known to have a wide range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be based on the imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The ring would be substituted with methyl groups at the 4 and 5 positions, and a 2-methylpropyl group at the 1 position. The 2 position of the ring would contain a thiol group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and substituents. Imidazole derivatives are generally soluble in polar solvents due to the presence of nitrogen atoms .Aplicaciones Científicas De Investigación
Thermodynamic and Electrochemical Properties
Research has highlighted the electrochemical properties of imidazole-2-thiols, including 4,5-dimethylimidazole-2-thiol. These compounds exhibit distinct oxidation and reduction potentials, which are significant for various chemical processes. The study also delves into the thermodynamic properties, such as enthalpy and entropy changes, providing insights into their behavior in different chemical reactions (Po et al., 1991).
Alkylation in Chemical Synthesis
Alkylation studies involving 4,5-dihydro-1H-imidazole-2-thiol have been conducted, revealing the potential of these compounds in creating new organosilicon ionic liquids. This research contributes to the field of synthetic chemistry, offering pathways for developing novel compounds with specific properties (Yarosh et al., 2017).
Role in Metal Complex Synthesis
Studies have shown the synthesis of silver(I) and gold(I) complexes using 4,5-dimethyl-N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, a derivative of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol. Such research is crucial for understanding the properties of metal complexes and their potential applications in catalysis and materials science (Gaillard et al., 2009).
Corrosion Inhibition
Research has been conducted on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles, including derivatives of imidazole-2-thiol. This research is pivotal for industries dealing with metal preservation and anti-corrosion technologies (Ammal et al., 2018).
Application in Herbicide Analysis
The role of dimethyl derivatives of imidazolinone herbicides, which includes 4,5-dimethylimidazole-2-thiol, in developing efficient gas chromatographic methods for herbicide analysis in various matrices has been explored. This is significant for environmental monitoring and agricultural sciences (Anisuzzaman et al., 2000).
Anticancer Activity
A study on the synthesis of 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2-thiol derivatives and their anticancer activities highlights the potential of these compounds in medical research, particularly in the development of new anticancer drugs (Duran & Demirayak, 2012).
Corrosion Inhibition in Acidic Media
Further research on arylamino substituted mercaptoimidazole derivatives, including 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione, as corrosion inhibitors for carbon steel in acidic solutions, contributes to industrial applications in corrosion protection (Duran et al., 2021).
Propiedades
IUPAC Name |
4,5-dimethyl-3-(2-methylpropyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S/c1-6(2)5-11-8(4)7(3)10-9(11)12/h6H,5H2,1-4H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEGRXRYZCXTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=S)N1)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-3'-(4-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2472766.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2472769.png)

![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B2472772.png)

![2-((4-Bromobenzyl)amino)-2-oxoethyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2472774.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acrylamide](/img/structure/B2472775.png)
![Methyl (3aS,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylate;hydrochloride](/img/structure/B2472776.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2472782.png)


![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2472788.png)
